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molecular formula C11H16Cl4N2 B8774180 1-(2,3-Dichlorobenzyl)piperazine dihydrochloride

1-(2,3-Dichlorobenzyl)piperazine dihydrochloride

Cat. No. B8774180
M. Wt: 318.1 g/mol
InChI Key: KLJOQHAOWBAJAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06916812B2

Procedure details

To a solution of N-[(tert-butyloxycarbonyl]-N′-(2,3-dichlorobenzyl)piperazine [Intermediate 3, (8.25 g, 24 mmol)] in MeOH (200 mL) was added concentrated aqueous HCl solution (15 mL) slowly in portions. The reaction was stirred overnight and the first crop of product crystallized out. The reaction mixture was filtered and the filter cake was rinsed with Et2O to afford a white crystalline solid (4.1 g). The filtrate was concentrated to about ⅓ of the original volume and a second crop of crystalline product was collected by filtration (2.9 g). The combined yield of the title product was 92%. 1H NMR (DMSO-d6) δ 9.81 (br, 2H), 7.87 (d, J=7.5 Hz, 1H), 7.75 (d, J=8.0 Hz), 7.47 (t, J=7.9 Hz), 4.45 (s, 2H), 3.40 (s, 4H), 3.16 (s, 1H); 13C NMR (DMSO-d6) δ 133.0, 132.6, 132.5, 131.9, 128.7, 56.9, 48.2, 40.6; MS Calcd for [C11H14Cl2N2+H]+: 245. found: 245.
Name
(tert-butyloxycarbonyl]-N′-(2,3-dichlorobenzyl)piperazine
Quantity
8.25 g
Type
reactant
Reaction Step One
Name
Intermediate 3
Quantity
8.25 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([Cl:21])[C:16]=2[Cl:22])[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:23]>CO>[ClH:21].[ClH:23].[Cl:22][C:16]1[C:17]([Cl:21])=[CH:18][CH:19]=[CH:20][C:15]=1[CH2:14][N:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1 |f:3.4.5|

Inputs

Step One
Name
(tert-butyloxycarbonyl]-N′-(2,3-dichlorobenzyl)piperazine
Quantity
8.25 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)CC1=C(C(=CC=C1)Cl)Cl
Name
Intermediate 3
Quantity
8.25 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)CC1=C(C(=CC=C1)Cl)Cl
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the first crop of product crystallized out
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the filter cake was rinsed with Et2O

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.Cl.ClC1=C(C=CC=C1Cl)CN1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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